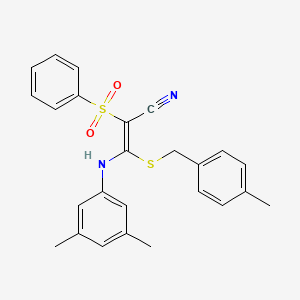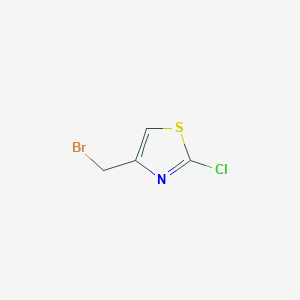
Thiazole, 4-(bromomethyl)-2-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are a class of heterocyclic compounds featuring a five-membered ring with sulfur and nitrogen as heteroatoms. The compound "Thiazole, 4-(bromomethyl)-2-chloro-" is a derivative of thiazole, which has been utilized in various chemical syntheses and has shown potential in pharmacological applications due to its structural diversity and biological relevance .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of thiazole with halogenating agents or through condensation reactions. For instance, 4-(Bromomethyl)-5-(dibromomethyl)thiazole was prepared by bromination of 4,5-dimethylthiazole with N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) . Similarly, ethyl 2-amino-thiazole-4-carboxylate was synthesized using thiourea and ethyl bromopyruvate in a solvent-free method . These methods demonstrate the versatility of thiazole chemistry in generating various functionalized derivatives.
Molecular Structure Analysis
The molecular and crystal structure of thiazole derivatives can be determined using spectroscopic methods and X-ray crystallography. For example, a novel hydrazone derivative of thiazole was characterized by IR, UV-Vis spectroscopy, and X-ray single crystal diffraction, revealing its crystalline structure in the monoclinic space group . Density functional theory (DFT) calculations can complement experimental methods by predicting geometrical parameters and vibrational frequencies, which often show good agreement with experimental data .
Chemical Reactions Analysis
Thiazole derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and cross-coupling reactions. The reactivity of the bromomethyl and chloro groups on thiazole allows for further functionalization. For instance, 4-bromomethyl-2-chlorooxazole underwent palladium-catalyzed cross-coupling reactions to yield 2,4-disubstituted oxazoles . Additionally, thiazole derivatives have been used as intermediates in the synthesis of biologically active compounds, such as stable isotope-labeled thiazoles for biological studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as melting points, solubility, and stability, are crucial for their practical applications. These properties can be assessed through melting point measurements, infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy . Theoretical calculations, such as those using DFT, can provide insights into the electronic structure, including frontier molecular orbitals and molecular electrostatic potential maps, which are important for understanding the reactivity and interaction of thiazole derivatives with other molecules .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Thiazole derivatives, including those synthesized from 4-(bromomethyl)-2-chloro-thiazole, have been explored for their antimicrobial activities. A study by Ateş, Altintaş, and Ötük (2000) synthesized a range of 4-carbethoxymethyl-2-[(chloroacetyl/α-chloropropionyl/α-bromobutyryl/α-chloro-(α-phenylacetyl)amino]thiazoles and evaluated their antimicrobial effectiveness. The compounds exhibited varying degrees of activity against bacteria and fungi, with some showing significant inhibitory effects against specific strains like Staphylococcus aureus and Candida albicans (Ö. Ateş, H. Altintaş, & G. Ötük, 2000).
Corrosion Inhibition
Thiazole derivatives have been assessed for their corrosion inhibition capabilities, particularly in protecting metal surfaces. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives to evaluate their performance against the corrosion of iron. Their findings suggest that these compounds exhibit potential as effective corrosion inhibitors, providing a theoretical basis for their application in material protection (S. Kaya et al., 2016).
Anticancer Properties
The exploration into thiazole derivatives extends into their potential anticancer activities. Gomha et al. (2017) synthesized new pharmacophores containing the thiazole moiety, demonstrating potent anticancer properties in in vitro assays against hepatocellular carcinoma cell lines. These compounds provide a promising avenue for the development of novel anticancer agents, highlighting the versatility of thiazole derivatives in therapeutic applications (S. M. Gomha et al., 2017).
Organic Synthesis Building Blocks
Thiazole derivatives serve as versatile building blocks in organic synthesis, enabling the construction of complex molecules for various applications. Lin, Salter, and Gong (2009) reported on the synthesis of stable isotope-labeled 5-(hydroxymethyl)thiazole, a precursor for biologically active compounds. This highlights the importance of thiazole derivatives in facilitating the synthesis of targeted molecules for research and development purposes (R. Lin, Rhys Salter, & Yong-Xiang Gong, 2009).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Thiazole, 4-(bromomethyl)-2-chloro- is a derivative of the thiazole class of compounds . Thiazole derivatives have been found to modulate the activity of many enzymes involved in metabolism . They have demonstrated significant pharmacological potential, including antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit aminoacyl-tRNA synthesis pathways, acting as antibacterial agents .
Biochemical Pathways
Thiazole, 4-(bromomethyl)-2-chloro- may affect various biochemical pathways due to its potential to modulate the activity of many enzymes involved in metabolism . .
Result of Action
Thiazole derivatives have demonstrated significant pharmacological potential, including antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
Action Environment
For instance, a green synthesis approach using ZnO nanoparticles as a catalyst has been found to be an efficient method to synthesize biologically active thiazole derivatives .
Propriétés
IUPAC Name |
4-(bromomethyl)-2-chloro-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNS/c5-1-3-2-8-4(6)7-3/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSACQLXZFTVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1478722-32-5 |
Source


|
| Record name | 4-(bromomethyl)-2-chloro-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

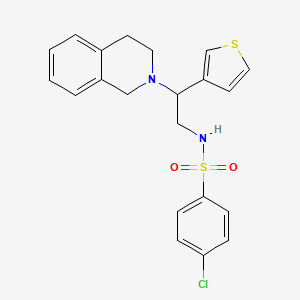
![2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2537842.png)

![N-benzyl-2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2537845.png)
![2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2537846.png)


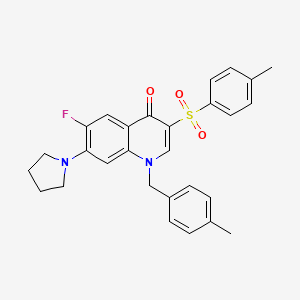

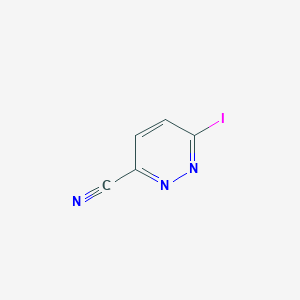
![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2537856.png)
![ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2537857.png)

